

Application Note: A Protocol for the Crystallization of Dehaloperoxidase B (DHPB)

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Compound of Interest

Compound Name: DHP-B

Cat. No.: B12387750

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Audience: Researchers, scientists, and drug development professionals.

Introduction Dehaloperoxidase B (DHPB) is a bifunctional enzyme isolated from the marine annelid *Amphitrite ornata*. As a member of the globin superfamily, it exhibits both hemoglobin and peroxidase functions^{[1][2]}. DHPB catalyzes the hydrogen peroxide-dependent oxidative dehalogenation of trihalophenols to dihaloquinones^{[1][3]}. Understanding its three-dimensional structure is crucial for elucidating the mechanistic details of its catalytic activity and unique dual function, which can inform rational drug design and protein engineering efforts. This application note provides a detailed protocol for the expression, purification, and crystallization of recombinant DHPB, culminating in the production of high-resolution, diffraction-quality crystals.

I. Quantitative Data Summary

The following tables summarize the key parameters for the successful crystallization of Dehaloperoxidase B and the resulting crystal properties.

Table 1: Crystallization Conditions for Dehaloperoxidase B

Parameter	Value / Condition	Source
Protein Concentration	9 mg/ml	[1]
Protein Buffer	20 mM Sodium Cacodylate, pH 6.5	[1]
Crystallization Method	Hanging-Drop Vapor Diffusion	[1]
Precipitant Solution	0.2 M Ammonium Sulfate, 30-36% (w/v) PEG 4000	[1]
Drop Composition	1:1 ratio of protein solution to precipitant solution	[1]
Reservoir Volume	600 µl	[1]
Temperature	277 K (4°C)	[1]
Incubation Time	Crystals appear after approximately 3 days	[1]

| Optimization | Microseeding (two rounds) to improve twinned clusters |[1] |

Table 2: Diffraction Data and Refinement Statistics

Parameter	Value	Source
Resolution	1.58 Å	[1][2]
Space Group	P2 ₁ 2 ₁ 2 ₁	[1]
Unit Cell Parameters	a=60.65 Å, b=67.42 Å, c=67.48 Å	[1]
R-Value (Work)	0.167 (16.7%)	[2]

| R-Value (Free) | 0.209 (20.9%) |[2] |

II. Experimental Protocols & Workflows

Protocol 1: Recombinant DHPB Expression and Purification

This protocol describes the expression of non-His-tagged DHPB in *E. coli* and its subsequent purification to a level suitable for crystallization.

1.1 Gene Preparation and Expression

- The polyhistidine purification tag is first removed from the pDHPB(6×His) plasmid using a site-directed mutagenesis kit to generate the pDHPB(-6×-His) plasmid. This step is crucial as the tag can interfere with crystallization.[\[1\]](#)
- Transform the resulting pDHPB(-6×-His) plasmid into Rosetta (DE3) strain *Escherichia coli* cells.[\[1\]](#)
- Overexpress the recombinant DHPB using established procedures for DHP A expression.[\[1\]](#)

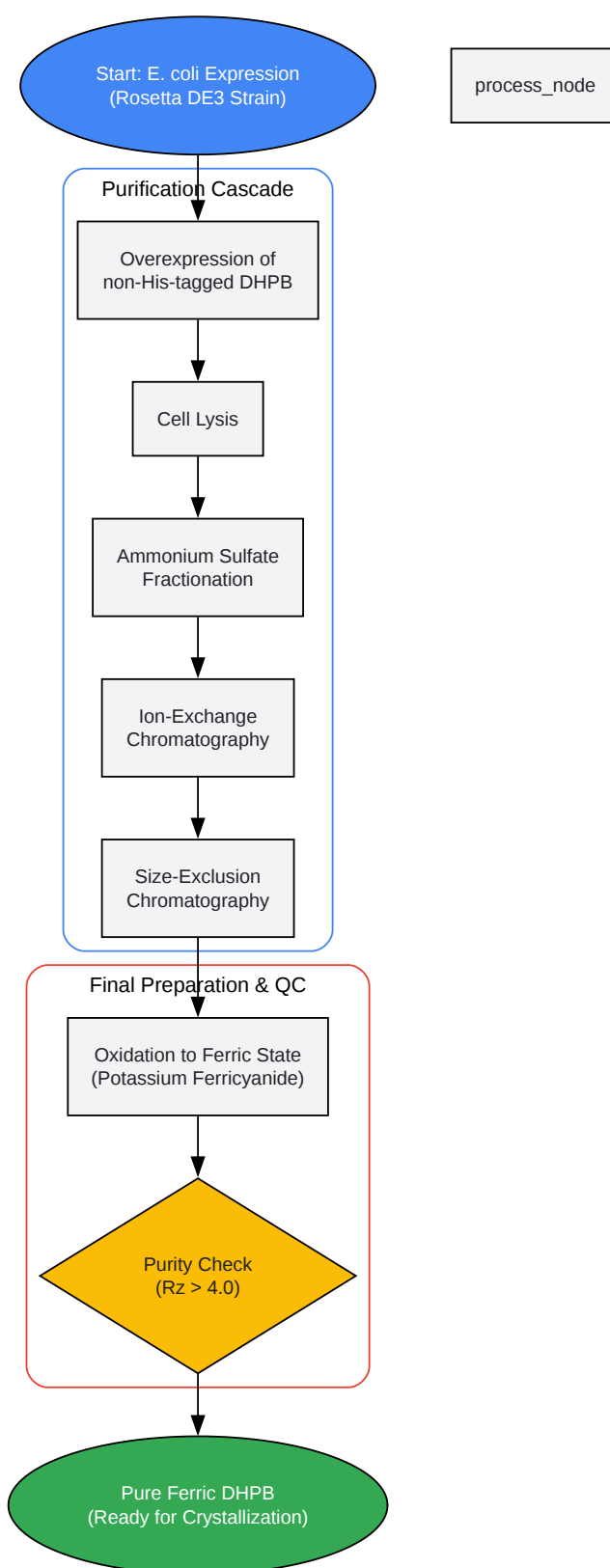
1.2 Protein Purification The purification strategy involves a three-step chromatographic process to achieve high purity.[\[1\]](#)

- **Ammonium Sulfate Fractionation:** Subject the cell lysate to ammonium sulfate precipitation to initially concentrate DHPB and remove some contaminating proteins.
- **Ion-Exchange Chromatography:** Load the resuspended protein onto an ion-exchange column to separate DHPB based on its net charge.
- **Size-Exclusion Chromatography:** Further purify the protein using a size-exclusion column to separate DHPB based on its hydrodynamic radius, removing aggregates and other impurities.[\[1\]](#)

1.3 Preparation of Ferric DHPB and Quality Control

- DHPB is often isolated as a mixture of ferric and oxyferrous forms. To prepare a homogeneous sample for crystallization, treat the purified protein with an excess of potassium ferricyanide to convert it entirely to the ferric state.[\[1\]](#)[\[4\]](#)
- Remove the excess ferricyanide using a PD-10 desalting column.[\[4\]](#)

- Concentrate the protein using an ultrafiltration device (e.g., Amicon Ultra with a 10 kDa MWCO membrane).[4]
- Determine the purity by measuring the Reinheitszahl value (Rz), which is the ratio of absorbance at the Soret peak (~406 nm) to the absorbance at 280 nm. Only protein samples with an Rz value greater than 4.0 should be used for crystallization.[1]
- Determine the final protein concentration spectrophotometrically using an extinction coefficient (ϵ_{406}) of $117.6 \text{ mM}^{-1} \text{ cm}^{-1}$.[1]



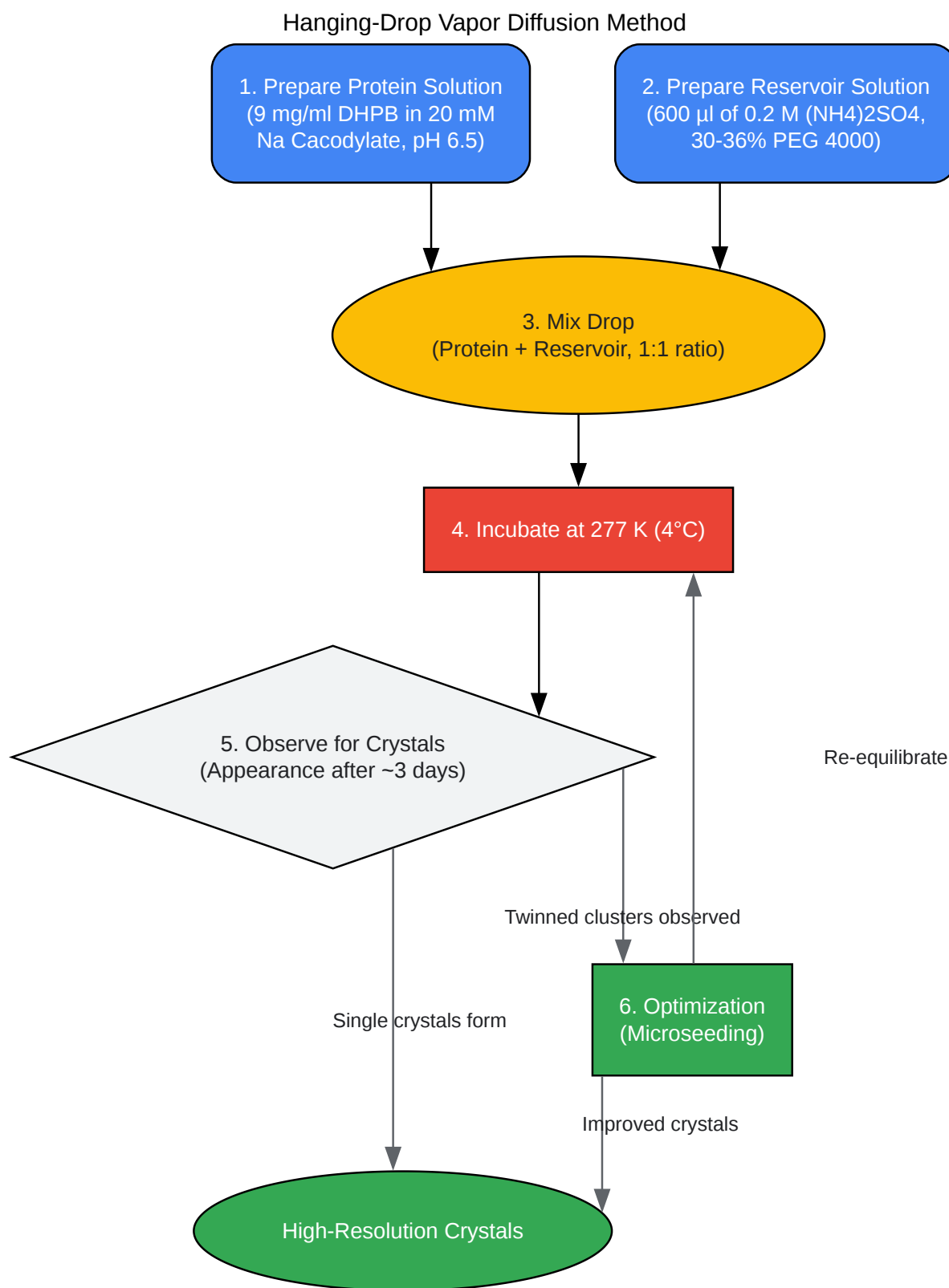
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Caption: Workflow for DHPB expression, purification, and preparation.

Protocol 2: Crystallization by Hanging-Drop Vapor Diffusion

This protocol details the setup of crystallization experiments for DHPB.

- **Prepare Protein Solution:** Dilute the purified, ferric DHPB stock to a final concentration of 9 mg/ml using 20 mM sodium cacodylate buffer, pH 6.5.[\[1\]](#)
- **Prepare Reservoir Solution:** Prepare a 600 µl reservoir solution consisting of 0.2 M ammonium sulfate and 30–36% (w/v) polyethylene glycol 4000 (PEG 4000).[\[1\]](#)
- **Set Up Hanging Drop:** On a siliconized coverslip, mix the protein solution and the reservoir solution in a 1:1 volume ratio (e.g., 1 µl protein + 1 µl reservoir).
- **Seal and Incubate:** Invert the coverslip over the reservoir well and seal it with grease to create an airtight system. Incubate the crystallization plate at 277 K (4°C).[\[1\]](#)
- **Monitor Crystal Growth:** Crystals are expected to appear after approximately 3 days of incubation.[\[1\]](#)
- **Optimization via Microseeding:** Initial crystals may grow as twinned clusters. To obtain single, diffraction-quality crystals, two rounds of microseeding are recommended. This involves transferring microscopic crystal fragments from an initial drop into a new, equilibrated drop to promote the growth of fewer, larger crystals.[\[1\]](#)



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Caption: Crystallization workflow for DHPB using the hanging-drop method.

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